1,6-Dichloro-1,6-dideoxymannitol, DL-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13171-09-0 |
|---|---|
Molecular Formula |
C6H12Cl2O4 |
Molecular Weight |
219.06 g/mol |
IUPAC Name |
(2S,3S,4S,5S)-1,6-dichlorohexane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12Cl2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2/t3-,4-,5-,6-/m1/s1 |
InChI Key |
VSYOJRJNYPFTHS-KVTDHHQDSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](CCl)O)O)O)O)Cl |
Canonical SMILES |
C(C(C(C(C(CCl)O)O)O)O)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Stereochemical Control in the Production of Dl 1,6 Dichloro 1,6 Dideoxymannitol
Established Synthetic Pathways from D-Mannitol and Related Precursors
The primary and most logical starting material for the synthesis of 1,6-dichloro-1,6-dideoxymannitol is D-mannitol, a readily available and relatively inexpensive sugar alcohol. nih.gov The synthesis of the D-isomer of 1,6-dichloro-1,6-dideoxymannitol is more commonly described, and the principles can be extended to the synthesis of the DL-racemic mixture. The general approach involves the selective chlorination of the primary hydroxyl groups at the C1 and C6 positions of the mannitol (B672) backbone.
The direct chlorination of D-mannitol to achieve 1,6-dichloro-1,6-dideoxymannitol requires a careful selection of chlorinating agents to ensure regioselectivity for the primary hydroxyl groups over the secondary ones.
Thionyl Chloride (SOCl₂): Thionyl chloride is a common and effective reagent for the conversion of alcohols to alkyl chlorides. nih.govresearchgate.net The reaction of an alcohol with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. nih.gov In the context of D-mannitol, the greater reactivity of the primary hydroxyl groups at C1 and C6 positions allows for a degree of selective chlorination.
The reaction mechanism typically involves an Sₙ2 pathway, which leads to inversion of stereochemistry at the reaction center. researchgate.net However, for the primary carbons of D-mannitol, this inversion is not a factor in creating new stereocenters. The general reaction can be summarized as:
Other Chlorinating Reagents: While thionyl chloride is a primary choice, other reagents can also be employed for the chlorination of alcohols. These include:
Sulfonyl Chlorides (e.g., MsCl, TsCl): Methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) can be used to convert alcohols into good leaving groups (mesylates and tosylates), which can then be displaced by a chloride ion in a subsequent Sₙ2 reaction. researchgate.net This two-step approach can sometimes offer better control over the reaction.
Vilsmeier-Haack Reagent: The addition of a catalytic amount of N,N-dimethylformamide (DMF) to a reaction with thionyl chloride can form the Vilsmeier-Haack reagent, which is a more reactive chlorinating agent. patsnap.com
The selectivity of these reagents for the primary hydroxyl groups is a key factor in the successful synthesis.
Achieving high isomeric purity, particularly when aiming for the specific DL-isomer, requires careful optimization of reaction conditions. The challenge lies in preventing the chlorination of the secondary hydroxyl groups and controlling the stereochemical outcome.
| Parameter | Condition | Rationale |
| Temperature | Low to moderate temperatures | Minimizes side reactions and enhances selectivity for primary hydroxyls. |
| Solvent | Aprotic solvents (e.g., pyridine, DMF) | Pyridine can act as a base to neutralize the HCl byproduct and can influence the reaction mechanism. |
| Reaction Time | Monitored carefully | Prolonged reaction times can lead to over-chlorination and the formation of undesired byproducts. |
| Stoichiometry | Precise control of the chlorinating agent | Using a slight excess of the chlorinating agent can drive the reaction to completion, but a large excess can reduce selectivity. |
The synthesis of the pure D-isomer is challenging enough; producing the racemic DL-mixture from D-mannitol would require a non-stereospecific reaction or a subsequent racemization step, which is synthetically complex. A more direct, albeit potentially more expensive, route to the DL-isomer would involve starting with DL-mannitol (a mixture of D-mannitol and L-mannitol).
Novel Synthetic Approaches and Derivatization Strategies
Beyond the direct chlorination of D-mannitol, other synthetic strategies can be envisioned for the preparation of DL-1,6-dichloro-1,6-dideoxymannitol and its derivatives.
One potential novel approach involves the use of protecting groups to shield the secondary hydroxyl groups of D-mannitol before the chlorination step. For instance, the formation of acetonides at the 1,2- and 5,6-positions is a common strategy in carbohydrate chemistry. unimi.it However, for the target molecule, protection of the 2,3,4,5-hydroxyls would be necessary.
Derivatization to Epoxides: 1,6-Dichloro-1,6-dideoxymannitol can serve as a precursor for the synthesis of diepoxides. Treatment of the dichlorinated compound with a base can induce an intramolecular Sₙ2 reaction, where one of the alkoxide ions attacks the carbon bearing the other chlorine atom, forming an epoxide ring. youtube.com This can be a valuable transformation for creating complex molecular architectures.
Stereochemical Implications of the DL- Isomer in Synthetic Design
The use of the DL-isomer of 1,6-dichloro-1,6-dideoxymannitol has significant implications for synthetic design. When a racemic mixture is used in a synthesis, the resulting products will also be racemic unless a chiral resolution step is introduced or a stereospecific reaction is employed.
The challenge in working with the DL-isomer lies in controlling the stereochemistry of subsequent reactions. Many biological systems are highly stereospecific, and the presence of an undesired enantiomer can lead to a loss of biological activity or even adverse effects. Therefore, the decision to use the DL-isomer must be carefully considered based on the final application of the synthesized molecule.
The synthesis of complex carbohydrates and their derivatives often faces significant challenges in stereocontrol. nih.govnih.gov The development of stereoselective methods is a major focus of research in this area.
Mechanistic Elucidation of Dl 1,6 Dichloro 1,6 Dideoxymannitol S Biological Interactions
Molecular Mechanisms of Alkylation and Adduct Formation with Biological Macromolecules
The cytotoxic effects of many alkylating agents are attributed to their ability to form covalent adducts with nucleophilic sites on macromolecules, particularly DNA. This alteration of molecular structure can lead to disruptions in cellular processes such as replication and transcription.
Bifunctional alkylating agents, a class to which DL-1,6-Dichloro-1,6-dideoxymannitol belongs, are known to form complex lesions in DNA. nih.gov The process typically begins with the alkylation of a nucleophilic center on a DNA base by one of the chloroethyl groups of the molecule. This initial event can then be followed by a second alkylation event, either with another base on the same strand (intrastrand cross-link) or on the opposing strand (interstrand cross-link), the latter being particularly cytotoxic. nih.gov
The specificity of these alkylation events is influenced by the chemical environment of the DNA bases. While various nitrogen and oxygen atoms in purine (B94841) and pyrimidine (B1678525) bases are susceptible to alkylation, certain sites are more reactive than others. For instance, the N7 position of guanine (B1146940) is a common target for alkylating agents. Lesions such as O6-methylguanine are known for their miscoding properties and can be repaired by specific enzymes like O6-alkylG-DNA alkyltransferase (AGT). nih.gov The formation of these DNA adducts and cross-links can physically obstruct the DNA helix, leading to the activation of complex DNA repair pathways, including base excision repair (BER), nucleotide excision repair (NER), and homologous recombination. nih.govnih.gov The failure to properly repair such damage can ultimately trigger programmed cell death.
The reactivity of alkylating agents is not limited to DNA. RNA and proteins also possess nucleophilic sites that are susceptible to alkylation. nih.gov In RNA, alkylation can occur at various positions on the bases, potentially affecting RNA stability, translation, and the regulation of gene expression. nih.govnih.gov For instance, the formation of 1-methyladenine (B1486985) in mRNA has been associated with the 5' UTRs of actively translated messages. nih.gov
Proteins contain numerous nucleophilic amino acid residues, such as cysteine, histidine, and lysine, which can be targeted by alkylating agents. Alkylation of proteins can lead to a variety of functional consequences, including enzyme inhibition, disruption of protein-protein interactions, and alteration of structural integrity. The specific cellular impact of protein alkylation by DL-1,6-Dichloro-1,6-dideoxymannitol would depend on the identity and function of the modified proteins.
Cellular Processing and Biotransformation Pathways of DL-1,6-Dichloro-1,6-dideoxymannitol
The intracellular fate and activity of DL-1,6-Dichloro-1,6-dideoxymannitol are significantly influenced by cellular metabolic processes. These biotransformation pathways can either detoxify the compound or, in some cases, lead to the formation of other reactive species.
A key metabolic pathway for chlorinated compounds involves conjugation with glutathione (B108866) (GSH), a major intracellular antioxidant and detoxifying agent. Studies on the related compound 1,6-dichloro-1,6-dideoxyfructose (B1229507) (DCF) have shown that dechlorination is a glutathione-dependent process occurring in both the liver and erythrocytes. scispace.comnih.govnih.gov It is proposed that the glutathione anion (GS-) attacks the reactive keto form of DCF, leading to the formation of a conjugate. scispace.comnih.govnih.gov This results in the formation of the 6-chlorofructos-1-yl-SG conjugate, which has been identified through nuclear magnetic resonance (NMR) spectroscopy. scispace.comnih.govnih.gov This conjugate, when formed in the liver, is subsequently excreted into the bile. scispace.comnih.govnih.gov Given the structural similarity, it is plausible that DL-1,6-Dichloro-1,6-dideoxymannitol undergoes a similar glutathione-dependent dechlorination and conjugation pathway.
The metabolism of xenobiotics often involves a variety of oxidative and reductive enzymes. For instance, the reduction of certain nitroaromatic compounds to reactive intermediates is catalyzed by cytosolic nitroreductases in the liver. nih.gov While specific studies on the direct role of these enzymes in the metabolism of DL-1,6-Dichloro-1,6-dideoxymannitol are not detailed in the provided search results, the general principles of xenobiotic metabolism suggest their potential involvement. Oxidative enzymes, such as cytochrome P450s, and reductive enzymes could potentially modify the dichlorinated mannitol (B672) structure, influencing its reactivity and subsequent biological interactions. For example, various enzyme co-factors of oxidation-reduction systems, including NAD, NADP, FAD, and FMN, are known to be involved in the metabolism of various compounds. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design Principles for Dl 1,6 Dichloro 1,6 Dideoxymannitol Analogues
Correlating Structural Modifications with Biological Potency and Selectivity (in academic models)
The potency of dideoxy-dihalohexitols is highly dependent on the nature and position of various functional groups. While specific data for a wide range of 1,6-dichloro-1,6-dideoxymannitol analogues is limited in publicly accessible literature, broader studies on related compounds illustrate key principles. For instance, modifications to the parent sugar alcohol backbone can significantly alter biological outcomes.
In related di-halogenated sugar alcohol derivatives, the introduction of different substituents has been shown to modulate activity. For example, the replacement of chloro groups with bromo groups in the analogue 1,6-Di-(2-Bromoethylamino)-1,6-Dideoxy-D-Mannitol Dihydrobromide resulted in a compound with notable tumour-inhibiting action in animal models. nih.gov This suggests that the nature of the halogen and the attached alkylamino group are critical determinants of cytotoxicity.
Systematic modifications on other types of cytotoxic agents also underscore the importance of specific structural features. In studies on tenulin, a sesquiterpene lactone, it was found that both the cyclopentenone and hemiketal units were essential for high in vivo antitumor activity. This principle of identifying and preserving a core pharmacophore is central to the design of potent analogues.
The following table summarizes the conceptual impact of structural modifications on the biological activity of hexitol (B1215160) derivatives based on established SAR principles.
| Structural Modification | Position of Change | Anticipated Impact on Biological Potency | Rationale/Example Principle |
| Halogen Substitution | C1, C6 | Replacing Chlorine with Bromine may alter alkylating activity and potency. | The bromo-analogue DBM has shown cytostatic effects. nih.gov |
| Hydroxyl Group Esterification | C2, C3, C4, C5 | May improve cell membrane permeability, potentially increasing intracellular concentration. | A common prodrug strategy to enhance bioavailability. |
| Chain Epoxidation | C2-C3, C4-C5 | Introduction of an epoxide ring can create a highly reactive alkylating agent. | Anhydrohexitols are known to be biologically active. |
| Stereochemical Inversion | C2, C3, C4, C5 | Can drastically alter binding affinity to target enzymes or receptors. | Stereochemistry is crucial for molecular recognition. |
Impact of Halogen Position and Number on Reactivity and Interaction Profiles
The position and number of halogen atoms on the hexitol scaffold are paramount in defining the compound's reactivity and its profile of interaction with biological macromolecules. The 1,6-dichloro substitution pattern in dichlorodideoxymannitol creates primary alkyl chlorides, which are known alkylating agents. This chemical reactivity is believed to be a key component of their mechanism of action, allowing for covalent bond formation with nucleophilic residues in biological targets like DNA and proteins.
Studies on other chlorinated compounds reinforce the significance of halogen placement. For example, in a series of 1-phenylbenzazepines, the presence of a 6-chloro group was found to enhance affinity for the D1 dopamine (B1211576) receptor. Similarly, research into dichloro-substituted platinum(II) complexes demonstrated that the specific placement of chloro substituents on the phenyl rings of the diamine ligand influenced antitumor activity. nih.gov These examples highlight a general principle in medicinal chemistry: the regiochemistry of halogenation is a critical factor in tuning the electronic and steric properties of a molecule to achieve desired biological interactions. An insufficient number of halogens may lead to a lack of potency, while excessive halogenation could result in non-specific toxicity or altered metabolic pathways.
Stereochemical Influence on Molecular Recognition and Activity
Stereochemistry plays a definitive role in the biological activity of chiral molecules like 1,6-dichloro-1,6-dideoxymannitol. The spatial arrangement of the chloro and hydroxyl groups along the mannitol (B672) backbone dictates how the molecule is recognized by and interacts with chiral biological structures such as enzyme active sites and protein binding pockets.
While direct comparative studies on the D-, L-, and DL- (racemic) forms of 1,6-dichloro-1,6-dideoxymannitol are not widely detailed, research on analogous compounds provides significant insights. For instance, in a study of diastereomeric para-substituted dichloro-(1,2-diphenylethylenediamine)platinum(II) complexes, the D,L-configurated (racemic) complex was found to be the most active against the P388 leukemia cell line. nih.gov This suggests that in some cases, the racemic mixture may exhibit synergistic or superior activity compared to the individual enantiomers. The mannitol backbone itself has a specific stereochemical configuration (D-mannitol is a C2 epimer of D-sorbitol), and altering this configuration would create entirely different diastereomers (e.g., iditol or galactitol derivatives), each with a unique biological activity profile.
Comparative Analysis with Related Dichloro-dideoxy Carbohydrates (e.g., 1,6-dichloro-1,6-dideoxyfructose (B1229507), Sucralose (B1001) components)
A comparative analysis with structurally related compounds provides valuable context for understanding the SAR of DL-1,6-dichloro-1,6-dideoxymannitol.
1,6-dichloro-1,6-dideoxyfructose: This compound is a chlorinated derivative of fructose (B13574) and a key structural analogue of dichlorodideoxymannitol. wikipedia.orgnih.gov It is also known as a monosaccharide component related to the artificial sweetener sucralose. wikipedia.orgresearchgate.net A significant metabolic pathway for 1,6-dichloro-1,6-dideoxyfructose in rats involves its reduction to 1,6-dichloro-1,6-dideoxymannitol and/or its sorbitol isomer. researchgate.net This metabolic link underscores the close relationship between these compounds. The primary difference is the nature of the carbonyl group: a ketone in fructose versus an aldehyde (in the open-chain form) that is reduced to a primary alcohol in mannitol. This seemingly small change significantly alters the three-dimensional shape and flexibility of the molecule, which in turn affects its biological interactions.
Sucralose Components: Sucralose itself is a more complex disaccharide, chemically named 1,6-dichloro-1,6-dideoxy-β-D-fructofuranosyl-4-chloro-4-deoxy-α-D-galactopyranoside. It incorporates the 1,6-dichloro-1,6-dideoxyfructose moiety linked to a 4-chloro-4-deoxygalactose unit. The biological activity of sucralose is distinct from its monosaccharide components due to the glycosidic bond and the additional chlorination at the C4 position of the galactose ring. Unlike 1,6-dichloro-1,6-dideoxymannitol, which is studied for its cytotoxic potential, sucralose is designed to be a non-nutritive sweetener that is largely unmetabolized. The comparison highlights how combining chlorinated carbohydrate units can lead to vastly different biological properties, moving from a reactive alkylating agent to a biologically stable compound.
The table below provides a structural and functional comparison of these related compounds.
| Compound | Parent Carbohydrate | Key Structural Features | Primary Area of Study/Use |
| 1,6-Dichloro-1,6-dideoxymannitol | Mannitol (Sugar Alcohol) | Dichloro-substituted hexitol; an alditol. | Antitumor/Cytotoxic research. |
| 1,6-Dichloro-1,6-dideoxyfructose | Fructose (Ketose Sugar) | Dichloro-substituted ketohexose. wikipedia.orgnih.gov | Sucralose component; metabolic precursor. researchgate.net |
| Sucralose | Sucrose (Disaccharide) | Trichlorinated disaccharide. | Artificial sweetener. |
Advanced Spectroscopic and Analytical Methodologies for Characterizing Dl 1,6 Dichloro 1,6 Dideoxymannitol and Its Metabolites/adducts
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Biotransformation Products
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of small molecules, making it indispensable for identifying the biotransformation products of DL-1,6-dichloro-1,6-dideoxymannitol. The rich information content of NMR spectra, including chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), provides a detailed picture of the molecular structure.
The biotransformation of DL-1,6-dichloro-1,6-dideoxymannitol can be hypothesized to proceed through several pathways, including oxidation of the secondary alcohol groups, dechlorination, and conjugation. One-dimensional (1D) ¹H NMR is the initial step in characterization, providing information on the number and environment of protons in a metabolite. For instance, the oxidation of a secondary alcohol to a ketone would result in the disappearance of the corresponding carbinol proton signal and changes in the chemical shifts of adjacent protons.
A plausible metabolic pathway for DL-1,6-dichloro-1,6-dideoxymannitol involves the formation of an epoxide intermediate, which can subsequently be hydrolyzed or conjugated. For example, the formation of a glutathione (B108866) (GSH) conjugate is a common detoxification pathway for halogenated compounds. The structural elucidation of such a conjugate would rely heavily on NMR. The characteristic chemical shifts of the glutathione moiety would be observed, and HMBC correlations between the protons of the mannitol (B672) backbone and the carbons of the glutathione would confirm the site of attachment.
In studies of analogous compounds like diepoxybutane, NMR has been instrumental in characterizing adducts with nucleosides. nih.govnih.gov For instance, ¹H and ¹³C NMR were used to identify the structure of adducts formed between diepoxybutane and deoxyguanosine, revealing the sites of alkylation on the nucleobase. nih.govnih.gov A similar approach could be applied to identify potential DNA adducts of DL-1,6-dichloro-1,6-dideoxymannitol or its reactive metabolites.
To illustrate the utility of NMR, the following table provides hypothetical ¹H and ¹³C NMR data for a putative glutathione conjugate of a mono-dechlorinated metabolite of DL-1,6-dichloro-1,6-dideoxymannitol.
| Position | Hypothetical ¹³C Chemical Shift (ppm) | Hypothetical ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) |
| Mannitol Moiety | ||||
| C1 | 45.8 | 3.25 | dd | 14.5, 3.5 |
| 3.10 | dd | 14.5, 8.0 | ||
| C2 | 71.5 | 4.10 | m | |
| C3 | 72.8 | 3.85 | m | |
| C4 | 70.2 | 3.75 | m | |
| C5 | 73.1 | 3.95 | m | |
| C6 | 48.9 | 3.60 | dd | 11.0, 5.0 |
| 3.52 | dd | 11.0, 6.5 | ||
| Glutathione Moiety | ||||
| Glu-α | 172.1 | - | - | - |
| Glu-β | 31.5 | 2.15 | m | |
| Glu-γ | 26.9 | 2.55 | t | 7.5 |
| Cys-α | 53.4 | 3.98 | t | 6.0 |
| Cys-β | 33.8 | 3.25 | dd | 14.5, 3.5 |
| 3.10 | dd | 14.5, 8.0 | ||
| Gly-α | 42.5 | 3.90 | s | |
| Gly-β | 170.8 | - | - | - |
Interactive Data Table: Hypothetical NMR Data for a Glutathione Conjugate
Note: The data in this table is hypothetical and for illustrative purposes only. Actual chemical shifts may vary depending on experimental conditions.
Mass Spectrometry-Based Approaches for Identifying Macromolecular Adducts
Mass spectrometry (MS) is a powerful analytical technique for the identification and characterization of macromolecular adducts, such as those formed between reactive metabolites of DL-1,6-dichloro-1,6-dideoxymannitol and proteins or DNA. The high sensitivity and mass accuracy of modern mass spectrometers allow for the detection of low-abundance adducted species in complex biological matrices.
The "bottom-up" proteomics approach is commonly employed to identify protein adducts. This involves the enzymatic digestion of a target protein (e.g., with trypsin) into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The formation of a covalent adduct with a peptide results in a characteristic mass shift, which can be detected in the full MS scan. Subsequent fragmentation of the adducted peptide by tandem MS (MS/MS) provides sequence information and can pinpoint the specific amino acid residue that has been modified.
For DL-1,6-dichloro-1,6-dideoxymannitol, reactive epoxide metabolites could potentially form adducts with nucleophilic amino acid residues such as cysteine, histidine, and lysine. The mass increase corresponding to the addition of the dichlorodideoxymannitol moiety (or a metabolite thereof) would be used to screen for potential adducts. For example, the covalent attachment of a mono-epoxide metabolite of DL-1,6-dichloro-1,6-dideoxymannitol would result in a specific mass shift.
High-resolution mass spectrometry (HRMS) is particularly valuable in this context as it provides highly accurate mass measurements, which can be used to determine the elemental composition of the adduct and thus increase confidence in its identification. Data-dependent acquisition (DDA) is a common mode of operation where the mass spectrometer automatically selects the most abundant ions from a survey scan for fragmentation, allowing for the unbiased identification of adducted peptides.
Similar strategies are used for the analysis of DNA adducts. Following the isolation of DNA from exposed cells or tissues, it is typically hydrolyzed to individual nucleosides or nucleotides. LC-MS/MS is then used to detect the modified nucleosides, which will have a higher mass than their unmodified counterparts. Studies on diepoxybutane have successfully used LC-MS/MS to identify and quantify DNA adducts with guanine (B1146940) and adenine. nih.gov
The following table presents hypothetical mass spectrometry data for a tryptic peptide adducted with a mono-epoxidated metabolite of DL-1,6-dichloro-1,6-dideoxymannitol.
| Parameter | Value |
| Peptide Sequence | Val-Gly-Leu-Ala-Cys-Lys |
| Unmodified Peptide [M+H]⁺ (m/z) | 619.38 |
| Adducted Peptide [M+H]⁺ (m/z) | 783.39 |
| Mass Shift (Da) | 164.01 |
| Site of Adduction | Cysteine |
| MS/MS Fragment Ions (y-ions) | y1 (147.11), y2 (218.15), y3-adducted (536.24), y4-adducted (649.32), y5-adducted (706.34) |
| MS/MS Fragment Ions (b-ions) | b1 (100.08), b2 (157.10), b3 (270.18), b4 (341.22), b5-adducted (605.23) |
Interactive Data Table: Hypothetical MS Data for an Adducted Peptide
Note: The data in this table is hypothetical and for illustrative purposes only. The mass shift corresponds to the addition of a C₆H₁₀ClO₃ moiety. Actual fragment ions will depend on the specific adduct and MS conditions.
Chromatographic Separations for Metabolite Profiling
Chromatographic techniques are essential for the separation of DL-1,6-dichloro-1,6-dideoxymannitol and its various metabolites from complex biological matrices prior to their detection and quantification. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose due to its versatility and compatibility with mass spectrometry.
Reversed-phase HPLC (RP-HPLC) is a common choice for the separation of moderately polar to nonpolar compounds. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For DL-1,6-dichloro-1,6-dideoxymannitol and its potentially more polar metabolites (e.g., hydroxylated or conjugated species), a gradient elution method, where the proportion of the organic solvent is gradually increased, is often necessary to achieve adequate separation of all components in a reasonable time.
The choice of detector is critical for metabolite profiling. A diode array detector (DAD) can provide UV-Vis spectra of the eluting compounds, which can aid in their preliminary identification. However, for comprehensive metabolite profiling, coupling HPLC to a mass spectrometer (LC-MS) is the gold standard. LC-MS provides both retention time and mass-to-charge ratio information, which greatly enhances the specificity and sensitivity of the analysis.
For highly polar metabolites that are not well-retained on traditional reversed-phase columns, hydrophilic interaction liquid chromatography (HILIC) can be employed. HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, providing an alternative separation mechanism.
The development of a robust chromatographic method is crucial for obtaining reliable and reproducible results. Method parameters that need to be optimized include the column chemistry, mobile phase composition and pH, gradient profile, and flow rate. In studies of other xenobiotics, detailed HPLC methods have been developed to separate a wide range of metabolites, enabling their individual quantification and subsequent structural characterization. nih.govresearchgate.net
Below is a hypothetical HPLC method for the separation of DL-1,6-dichloro-1,6-dideoxymannitol and its potential metabolites.
| Parameter | Condition |
| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm and Mass Spectrometry (ESI+) |
Interactive Data Table: Hypothetical HPLC Method Parameters
Note: This is a representative HPLC method. The optimal conditions may vary depending on the specific metabolites and the biological matrix.
Emerging Research Applications and Future Directions for Dl 1,6 Dichloro 1,6 Dideoxymannitol in Chemical Biology
Utility as a Chemical Probe for Studying DNA Damage and Repair Mechanisms
While direct experimental evidence of DL-1,6-Dichloro-1,6-dideoxymannitol being used as a probe for DNA damage is not extensively documented, its structure is inherently suggestive of such a role. The presence of two terminal chlorine atoms, which are good leaving groups, makes the molecule a potential bifunctional alkylating agent. Alkylating agents are a well-known class of compounds that can covalently modify DNA bases, leading to the formation of DNA adducts and crosslinks. These lesions, if not corrected, can stall replication and transcription, ultimately leading to cytotoxicity.
The ability to induce DNA damage is the primary characteristic of a chemical probe designed to study DNA repair. The introduction of specific types of damage allows researchers to investigate the cellular response and elucidate the mechanisms of various repair pathways. nih.gov The major pathways responsible for repairing damage from alkylating agents include:
Base Excision Repair (BER): This pathway typically handles small, non-helix-distorting base lesions, such as those caused by methylation or deamination. nih.govyoutube.com DNA glycosylases recognize and remove the damaged base, initiating a cascade of events to restore the correct DNA sequence. youtube.com
Nucleotide Excision Repair (NER): NER is responsible for repairing bulky, helix-distorting lesions, such as those created by UV radiation or large chemical adducts. youtube.comnih.gov This pathway removes a short stretch of nucleotides surrounding the damaged site. nih.gov
Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These pathways are activated to repair more severe damage, such as interstrand crosslinks and double-strand breaks, which can be induced by bifunctional alkylating agents. youtube.com
Theoretically, DL-1,6-Dichloro-1,6-dideoxymannitol could be used to induce such lesions, allowing for detailed investigation into the activation and coordination of these critical repair networks. Its mannitol (B672) backbone may also influence its cellular uptake and distribution compared to other simpler alkylating agents, offering a potentially unique damage profile.
Potential as a Scaffold for Developing Novel Molecular Tools
A molecular scaffold is a core chemical structure upon which new molecules with desired functionalities can be built. The structure of DL-1,6-Dichloro-1,6-dideoxymannitol is well-suited for this purpose. It presents multiple, chemically distinct functional groups that can be selectively modified.
Key features that highlight its potential as a scaffold include:
Four Secondary Hydroxyl Groups: The four hydroxyl groups (-OH) on the mannitol backbone provide multiple sites for derivatization. These can be esterified, etherified, or oxidized to introduce a wide variety of other chemical moieties, such as fluorophores, affinity tags (like biotin), or other bioactive molecules.
Two Primary Chloro Groups: The two terminal chlorine atoms (-Cl) are reactive sites amenable to nucleophilic substitution. This allows for the covalent attachment of different functional groups than those that react with the hydroxyls, enabling the creation of complex, multifunctional tools.
By leveraging this "orthogonal" reactivity, DL-1,6-Dichloro-1,6-dideoxymannitol could serve as the foundation for a new library of chemical probes. For instance, one chlorine could be substituted with a fluorescent reporter group, while the other is replaced with a photo-crosslinking group. The hydroxyl groups could be modified to tune the molecule's solubility and cell permeability. Such a tool could be used to identify novel protein binding partners in a cellular context.
Integration with High-Throughput Screening for Mechanistic Hypothesis Generation
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of thousands to millions of compounds for a specific biological activity. nih.gov HTS is particularly valuable when the function of a molecule or the molecular basis of a disease is not well understood, as it enables an unbiased search for active compounds. nih.gov
While there is no specific mention in the provided results of DL-1,6-Dichloro-1,6-dideoxymannitol being part of large screening libraries, its inclusion in such a collection could be highly valuable. If this compound were to be identified as a "hit" in a screen—for example, a screen for inhibitors of a particular enzyme or a screen for compounds that selectively kill cancer cells—it would provide a critical starting point for mechanistic investigation.
The process would typically involve:
Primary Screen: The compound is identified as active in a large-scale, often simplified, assay.
Secondary Assays: The activity is confirmed, and the compound's potency and efficacy are determined through more detailed dose-response studies.
Mechanism of Action Studies: Follow-up studies, often involving the synthesis of derivatives (using the scaffold potential described in 7.2), would be initiated to identify the biological target and elucidate how the compound exerts its effect.
Therefore, integrating uncharacterized but structurally interesting molecules like DL-1,6-Dichloro-1,6-dideoxymannitol into HTS campaigns is a powerful strategy for generating new, data-driven hypotheses about their biological function.
Computational Chemistry and In Silico Modeling for Predictive Mechanistic Insights
In the absence of extensive experimental data, computational chemistry and in silico modeling provide powerful tools for predicting the behavior of a molecule and guiding future laboratory research. These methods can be used to forecast a compound's physicochemical properties, its likely metabolic fate, and its potential interactions with biological macromolecules like proteins and nucleic acids.
For DL-1,6-Dichloro-1,6-dideoxymannitol, computational modeling could be applied to:
Predict Reactivity: Model the reactivity of the chloro- and hydroxyl- groups to guide the chemical synthesis of new derivatives.
Molecular Docking: Simulate the binding of the compound to the active sites of various enzymes, such as those involved in DNA repair or cellular metabolism, to prioritize targets for experimental validation.
Predictive Toxicology: Estimate the likelihood of the compound being metabolized into reactive intermediates or having off-target effects.
Public databases already contain some predicted properties for this compound. For example, predicted collision cross-section (CCS) values, which relate to the molecule's shape and size in the gas phase, have been calculated using computational methods. uni.lu This data is useful for analytical techniques like ion mobility-mass spectrometry, which can be used in metabolomics and proteomics studies.
| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |
| [M+H]+ | 219.01854 | 139.0 |
| [M+Na]+ | 241.00048 | 144.8 |
| [M-H]- | 217.00398 | 133.7 |
| [M+NH4]+ | 236.04508 | 155.9 |
| [M+K]+ | 256.97442 | 141.0 |
| [M+H-H2O]+ | 201.00852 | 137.6 |
| Data calculated using CCSbase and reported in PubChemLite. uni.lu |
These in silico predictions represent a foundational step, offering predictive mechanistic insights that can be used to design more focused and efficient experiments, thereby accelerating the exploration of DL-1,6-Dichloro-1,6-dideoxymannitol's potential in chemical biology.
Q & A
Q. What are the standard methodologies for synthesizing 1,6-Dichloro-1,6-dideoxymannitol (DL-) and ensuring purity for experimental use?
Methodological Answer : Synthesis typically involves nucleophilic substitution of hydroxyl groups in mannitol derivatives using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key steps include:
- Reaction Optimization : Adjust stoichiometry and temperature to minimize byproducts (e.g., over-chlorination).
- Purification : Use column chromatography (silica gel) with gradient elution (hexane:ethyl acetate) or recrystallization in polar aprotic solvents. Validate purity via HPLC (C18 column, UV detection at 254 nm) and mass spectrometry .
- Safety : Follow protocols for handling chlorinated reagents (gloves, fume hood) and waste disposal .
Q. How can researchers characterize the structural and stereochemical properties of DL-1,6-Dichloro-1,6-dideoxymannitol?
Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve absolute configuration and hydrogen-bonding networks (e.g., C–Cl bond lengths, torsion angles). Data collection at low temperatures (150 K) reduces thermal motion artifacts .
- NMR Spectroscopy : Compare H and C chemical shifts with computational models (DFT calculations) to confirm stereochemistry.
- Polarimetry : Measure optical rotation to distinguish DL- from enantiopure forms.
Q. What stability considerations are critical for storing and handling DL-1,6-Dichloro-1,6-dideoxymannitol in laboratory settings?
Methodological Answer :
- Storage : Keep in airtight, amber-glass containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via TLC or LC-MS for decomposition products (e.g., mannitol derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity or biological activity data for DL-1,6-Dichloro-1,6-dideoxymannitol?
Methodological Answer :
- Comparative Meta-Analysis : Systematically review experimental conditions (e.g., solvent polarity, temperature) across studies. For biological assays, validate cell-line specificity and control for endotoxin contamination.
- Theoretical Frameworks : Use density functional theory (DFT) to model reaction pathways or ligand-receptor interactions, aligning computational predictions with empirical data .
Q. What experimental designs are optimal for studying the compound’s role in carbohydrate-based drug delivery systems?
Methodological Answer :
- Factorial Design : Test variables like pH, temperature, and co-solvents to optimize drug-loading efficiency. Use ANOVA to identify significant interactions .
- In Vitro/In Vivo Correlation : Employ fluorescent tagging (e.g., FITC conjugation) to track biodistribution in model organisms. Validate release kinetics using dialysis membranes (MWCO 12-14 kDa) .
Q. How can interdisciplinary approaches (e.g., chemical engineering, toxicology) enhance research on DL-1,6-Dichloro-1,6-dideoxymannitol?
Methodological Answer :
- Separation Technologies : Apply membrane filtration (nanofiltration) for scalable purification, reducing reliance on chromatography .
- Ecotoxicology Profiling : Use Daphnia magna or Danio rerio models to assess environmental impact. Quantify LC₅₀ values via probit analysis .
Q. What theoretical frameworks guide mechanistic studies of DL-1,6-Dichloro-1,6-dideoxymannitol in glycosylation reactions?
Methodological Answer :
- Transition-State Theory : Map energy barriers using Hammett plots or kinetic isotope effects (KIE).
- Steric vs. Electronic Effects : Compare reaction rates with analogs (e.g., 1,6-di-O-methylmannitol) to isolate substituent influences .
Q. How can researchers validate reproducibility in synthetic or catalytic applications of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
